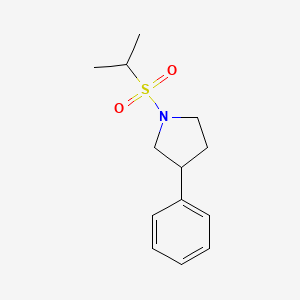

1-(Isopropylsulfonyl)-3-phenylpyrrolidine

Description

Properties

IUPAC Name |

3-phenyl-1-propan-2-ylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11(2)17(15,16)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRBNAKVFKSRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Isopropylsulfonyl 3 Phenylpyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in 1-(isopropylsulfonyl)-3-phenylpyrrolidine is part of a sulfonamide functional group. This significantly influences its reactivity compared to a typical secondary amine. The strong electron-withdrawing nature of the isopropylsulfonyl group reduces the nucleophilicity and basicity of the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-alkylation of sulfonamides is generally challenging due to the decreased nucleophilicity of the nitrogen atom. However, under specific conditions, these reactions can be achieved. Strong bases are typically required to deprotonate the sulfonamide, forming an anion that can then react with an alkylating agent. ionike.com For instance, methods using bases like sodium hydride (NaH) followed by the addition of an alkyl halide could potentially be applied. Another approach involves transition-metal catalysis, where alcohols are used as alkylating agents via a "borrowing hydrogen" methodology. ionike.com

N-acylation of sulfonamides can be accomplished using various acylating agents, often under basic conditions or with catalyst mediation. nih.govresearchgate.netresearchgate.net Acyl chlorides or anhydrides are common reagents. The reaction typically requires a base to facilitate the process. Catalytic methods using bismuth(III) salts have been shown to be effective for the N-acylation of sulfonamides with both acid anhydrides and chlorides under mild conditions. researchgate.net

Table 1: Plausible Conditions for N-Alkylation and N-Acylation based on General Sulfonamide Reactivity

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(isopropylsulfonyl)-3-phenylpyrrolidine |

| N-Acylation | 1. Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) 2. Base (e.g., Pyridine) or Catalyst (e.g., BiCl₃) | N-Acyl-N-(isopropylsulfonyl)-3-phenylpyrrolidine |

Note: This table represents generalized conditions for sulfonamides and has not been experimentally validated for this compound.

Reactivity of the Phenyl Ring

The phenyl group attached to the pyrrolidine ring is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the N-(isopropylsulfonyl)pyrrolidinyl substituent.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-(Isopropylsulfonyl)-3-(3-nitrophenyl)pyrrolidine |

| Bromination | Br₂, FeBr₃ | 1-(Isopropylsulfonyl)-3-(3-bromophenyl)pyrrolidine |

| Sulfonation | Fuming H₂SO₄ | 3-(1-(Isopropylsulfonyl)pyrrolidin-3-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(1-(Isopropylsulfonyl)pyrrolidin-3-yl)phenyl)ethan-1-one (for R=CH₃) |

Note: The regioselectivity shown is predicted based on general principles for deactivating groups and has not been experimentally confirmed for this specific molecule.

Metal-Catalyzed Cross-Coupling Reactions on Phenyl Ring Derivatives

To perform metal-catalyzed cross-coupling reactions, the phenyl ring must first be functionalized, typically with a halide (e.g., Br, I) or a triflate group. This functionalization would likely be achieved through electrophilic halogenation, as described above, or via directed ortho-metalation if a suitable directing group were present. Once a derivative such as 1-(isopropylsulfonyl)-3-(4-bromophenyl)pyrrolidine is synthesized, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov

Functional Group Interconversions on Side Chains and Ring System

Functional group interconversions on this compound would involve modifications of the phenyl ring, the isopropyl group, or the pyrrolidine ring itself.

On the Phenyl Side Chain:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although these reactions may be sluggish due to the deactivating nature of the substituent.

These reactions would likely yield a mixture of ortho, meta, and para substituted products, with the meta isomer potentially predominating. The reaction conditions would need to be carefully optimized to achieve desired selectivity and yield.

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 1-(Isopropylsulfonyl)-3-(nitrophenyl)pyrrolidine (isomers) |

| Bromination | Br₂, FeBr₃ | 1-(Isopropylsulfonyl)-3-(bromophenyl)pyrrolidine (isomers) |

| Acylation | RCOCl, AlCl₃ | 1-(Isopropylsulfonyl)-3-(acylphenyl)pyrrolidine (isomers) |

On the Pyrrolidine Ring System:

The pyrrolidine ring, being saturated, is generally less reactive than the phenyl ring. However, the presence of the N-sulfonyl group activates the α-protons to the nitrogen, making them susceptible to deprotonation by a strong base. This can be followed by reaction with an electrophile, leading to functionalization at the C2 or C5 position of the pyrrolidine ring.

Furthermore, the N-sulfonyl group itself can be a target for transformation. Cleavage of the N-S bond can be achieved under reductive conditions, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia) or with certain reducing agents like samarium iodide, to yield the free secondary amine, 3-phenylpyrrolidine (B1306270). This deprotection step is crucial in many synthetic sequences where the sulfonyl group is used as a protecting group for the nitrogen atom.

| Reaction | Reagents | Product |

| N-S Bond Cleavage | Na, liq. NH₃ or SmI₂ | 3-Phenylpyrrolidine |

Transformations involving C-H activation on the pyrrolidine ring are also conceivable with modern catalytic methods, allowing for the introduction of new functional groups at otherwise unreactive positions.

Exploration of Reaction Mechanisms

The mechanisms of the aforementioned transformations are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the generation of a strong electrophile (e.g., NO₂⁺ from the nitration mixture), which then attacks the π-system of the phenyl ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For a meta-directing deactivator, the positive charge in the resonance structures of the sigma complex is never placed on the carbon atom bearing the deactivating group, which is energetically more favorable. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

Deprotonation and Alkylation of the Pyrrolidine Ring: This reaction proceeds via the formation of a carbanion (or more accurately, a lithiated species if an organolithium base is used) at the α-position to the nitrogen. The electron-withdrawing sulfonyl group stabilizes this carbanion. This nucleophilic species can then react with an electrophile, such as an alkyl halide, in a standard SN2 reaction to form a new C-C bond.

Reductive Cleavage of the N-Sulfonyl Group: The mechanism of N-S bond cleavage via dissolving metal reduction involves the transfer of electrons from the metal to the sulfonyl group. This generates a radical anion, which then undergoes fragmentation to cleave the N-S bond, ultimately leading to the formation of the free amine after workup.

Further detailed mechanistic studies specific to this compound, for instance using computational chemistry or kinetic experiments, would be necessary to fully elucidate the subtle electronic and steric effects of the isopropylsulfonyl and phenylpyrrolidine moieties on these classical transformations.

Structural and Conformational Analysis of 1 Isopropylsulfonyl 3 Phenylpyrrolidine

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for the unambiguous determination of the three-dimensional structure of molecules like 1-(isopropylsulfonyl)-3-phenylpyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques, would be critical for elucidating the relative stereochemistry and preferred solution-state conformation. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would reveal through-space correlations between protons. For instance, observing a NOE between the methine proton of the isopropyl group and specific protons on the phenyl and pyrrolidine (B122466) rings would help define their relative spatial arrangement.

Furthermore, the magnitude of vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring, analyzed through techniques like COSY (Correlation Spectroscopy), provides dihedral angle information according to the Karplus equation. This data is crucial for determining the puckering of the five-membered ring.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. researchgate.net This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. researchgate.net For this compound, a crystallographic analysis would unequivocally establish the absolute configuration (R or S) at the C3 chiral center and provide a detailed picture of the pyrrolidine ring's pucker and the orientation of the isopropylsulfonyl and phenyl substituents in the crystalline state. researchgate.net However, a search of crystallographic databases reveals no publicly available crystal structure for this specific compound. A representative table of crystallographic data that would be obtained from such an analysis is shown below.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉NO₂S |

| Formula Weight | 253.36 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined from an X-ray crystallography experiment.

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) or twist (T) forms.

The puckered conformations of the pyrrolidine ring interconvert via a low-energy process known as pseudorotation. This pathway involves a continuous series of envelope and twist forms. The energy barriers for this process are generally low but can be influenced by the nature and position of substituents. Computational modeling, in conjunction with temperature-dependent NMR studies, would be the primary methods to map the pseudorotation pathway and quantify the energy barriers between different conformational minima for this compound.

The substituents on the pyrrolidine ring significantly influence its conformational preferences. The bulky isopropylsulfonyl group at the nitrogen atom and the phenyl group at the C3 position will sterically favor certain puckered conformations over others. Generally, bulky substituents prefer to occupy a pseudo-equatorial position to minimize steric strain.

The electron-withdrawing nature of the sulfonyl group can also affect the geometry at the nitrogen atom and influence the ring's conformational landscape. The phenyl group at C3 will have a strong preference for a pseudo-equatorial orientation to avoid steric clashes with the rest of the ring. The interplay between these two substituents would likely result in a highly preferred conformation, though experimental data is needed for confirmation.

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical spectroscopy, including optical rotation and circular dichroism (CD), provides information on the stereochemical structure of chiral molecules. The sign and magnitude of the specific rotation ([α]D) are characteristic of a chiral compound but are difficult to predict without reference to known compounds or complex computational analysis.

A circular dichroism spectrum, which measures the differential absorption of left and right circularly polarized light, can provide more detailed structural information. The Cotton effects observed in a CD spectrum are directly related to the electronic transitions within the chromophores (e.g., the phenyl group) and their chiral environment. By comparing experimental CD spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., (S)-3-phenyl-1-(isopropylsulfonyl)pyrrolidine), it would be possible to establish a correlation between the observed chiroptical properties and the absolute configuration of the molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would provide key information on bond lengths, bond angles, and dihedral angles.

Furthermore, an analysis of the electronic structure would yield insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical behavior.

No specific DFT studies on the geometry optimization or electronic structure of this compound have been identified in the reviewed literature.

Calculation of Spectroscopic Parameters

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. Using the optimized geometry from DFT calculations, it would be possible to predict various spectroscopic properties of this compound. This includes:

¹H and ¹³C NMR Chemical Shifts: These calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which can then be compared to experimentally obtained NMR spectra for structural verification.

Infrared (IR) Frequencies: Theoretical IR spectra can be computed to identify the characteristic vibrational modes of the molecule, corresponding to the stretching and bending of its chemical bonds.

A search of the scientific literature did not yield any publications detailing the theoretical calculation of spectroscopic parameters for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which contains a five-membered pyrrolidine (B122466) ring and rotatable bonds, MD simulations would be instrumental in exploring its conformational landscape.

By simulating the motion of the molecule over a period of time, researchers can identify the most stable and frequently adopted conformations in different environments (e.g., in a vacuum or in a solvent). This provides a dynamic understanding of the molecule's structure that is not captured by static geometry optimization.

There are currently no published studies that have employed Molecular Dynamics simulations for the conformational analysis of this compound.

In Silico Modeling for Reaction Pathway Prediction and Mechanistic Insights

In silico modeling encompasses a variety of computational techniques to predict the course of chemical reactions and elucidate their underlying mechanisms. For this compound, these methods could be used to:

Predict Potential Reactions: By modeling the interaction of the compound with various reagents, it is possible to predict the likelihood and outcome of different chemical transformations.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profile of a reaction, identifying transition states and intermediates. This provides a detailed, step-by-step understanding of how a reaction proceeds.

No research articles detailing the use of in silico modeling for reaction pathway prediction or to gain mechanistic insights specifically for this compound were found.

Advanced Applications in Organic Synthesis and Materials Science

1-(Isopropylsulfonyl)-3-phenylpyrrolidine as a Chiral Ligand or Catalyst in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in the realm of asymmetric catalysis, forming the core of numerous successful organocatalysts and chiral ligands for metal-catalyzed reactions. mdpi.comresearchgate.netmdpi.com The stereocenter at the 3-position of the pyrrolidine ring in this compound is crucial for inducing enantioselectivity in chemical transformations. While direct catalytic applications of this compound are not prominently reported, the principles of asymmetric induction by related structures are well-understood.

Chiral pyrrolidine derivatives are known to be effective in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. mdpi.com The sulfonamide group, with its steric bulk and potential for hydrogen bonding, can play a significant role in the organization of the transition state, thereby influencing the stereochemical outcome of a reaction. For instance, in gold-catalyzed reactions, chiral ligands containing a 2,5-diarylpyrrolidine moiety have been shown to create a well-defined chiral pocket that directs the enantioselective folding of the substrate. nih.gov The phenyl group at the 3-position of this compound could similarly participate in non-covalent interactions, such as π-π stacking, to enhance enantiocontrol.

The table below summarizes the application of various chiral pyrrolidine-based catalysts in asymmetric synthesis, illustrating the potential roles that this compound could play.

| Catalyst Type | Asymmetric Reaction | Role of Pyrrolidine Scaffold | Potential Role of Isopropylsulfonyl and Phenyl Groups |

| Proline and its derivatives | Aldol Reaction, Mannich Reaction | Covalent catalysis via enamine/iminium ion formation, stereocontrol from the pyrrolidine ring. | Steric hindrance influencing approach of reactants, potential for hydrogen bonding from the sulfonamide. |

| Diarylprolinol silyl (B83357) ethers | Michael Addition, Aldol Reaction | Steric shielding of one face of the enamine intermediate. | The phenyl group could enhance steric bulk and engage in aromatic interactions. |

| Chiral Diamines | Metal-catalyzed hydrogenations | Formation of a chiral metal complex that coordinates the substrate in a specific orientation. | The sulfonamide nitrogen could act as a coordination site for a metal. |

| Phosphine-pyrrolidine ligands | Palladium-catalyzed allylic alkylation | Formation of a chiral palladium complex that controls the stereochemistry of nucleophilic attack. | The overall steric and electronic properties of the ligand would be influenced by the substituents. |

While speculative, the structural elements of this compound suggest its potential as a precursor for new classes of chiral ligands or organocatalysts. Further research would be needed to explore these possibilities and determine its efficacy in asymmetric transformations.

Utilization as a Key Building Block for Complex Architectures (excluding explicit drug targets or clinical data)

Chiral pyrrolidines are fundamental building blocks in the synthesis of a wide array of complex molecules, including natural products and novel organic compounds with unique properties. escholarship.orgenamine.net The 3-phenylpyrrolidine (B1306270) substructure, in particular, provides a rigid and stereochemically defined scaffold that can be elaborated into more complex systems. The presence of the isopropylsulfonyl group on the nitrogen atom offers a stable and synthetically versatile handle.

The utility of pyrrolidine derivatives as building blocks is well-documented in the synthesis of alkaloids and other nitrogen-containing natural products. nih.gov For instance, enantiopure cis-2,5-disubstituted pyrrolidines have been used as key intermediates in the efficient total synthesis of alkaloids like (-)-monomorine. nih.gov The synthetic strategy often involves the stereoselective functionalization of the pyrrolidine ring, followed by ring-forming or coupling reactions to construct the target architecture.

The isopropylsulfonyl group in this compound can serve multiple purposes. It can act as a protecting group for the nitrogen atom, allowing for selective reactions at other positions of the molecule. Its electron-withdrawing nature can also influence the reactivity of the pyrrolidine ring. Furthermore, the sulfonyl group can be a target for chemical modification or removal at a later stage of a synthetic sequence.

Below is a table outlining the potential synthetic transformations and resulting complex architectures that could be accessed from a this compound building block.

| Transformation | Position of Reaction | Resulting Substructure | Potential Complex Architecture |

| Aromatic Electrophilic Substitution | Phenyl ring | Functionalized phenyl group (e.g., nitro, halogen, acyl) | Polycyclic aromatic systems, extended conjugated systems. |

| C-H Activation/Functionalization | Pyrrolidine ring | Substituted pyrrolidine at C2, C4, or C5 | Highly decorated heterocyclic scaffolds. |

| N-Dealkylation/Resulfonylation | Nitrogen atom | Pyrrolidine with a different N-substituent | Access to a library of N-functionalized pyrrolidines. |

| Ring-Closing Metathesis (with appropriate side chains) | Appended alkenyl groups | Bicyclic or spirocyclic systems containing the pyrrolidine ring. | Constrained polycyclic frameworks. |

The application of such building blocks is crucial in the construction of novel molecular frameworks that are not directly aimed at biological targets but are of interest for their structural novelty or potential applications in other areas of chemical science.

Development of Novel Reagents and Methodologies Based on the Compound's Reactivity

The specific reactivity of this compound has not been extensively explored to form the basis of new, named reagents or synthetic methodologies. However, the inherent chemical properties of its constituent functional groups suggest avenues for such developments. The reactivity of tertiary amines and sulfonyl groups is well-established, and their combination in a chiral framework could lead to novel applications.

For example, the electrochemical oxidation of tertiary amines can generate α-amino radicals or iminium cations, which are reactive intermediates for C-C bond formation. scispace.com The presence of the phenyl and isopropylsulfonyl groups would undoubtedly influence the stability and subsequent reactivity of these intermediates, potentially leading to new regioselective or stereoselective transformations.

Furthermore, methodologies involving the activation of C-H bonds adjacent to the nitrogen atom in pyrrolidines are a current area of intense research. The development of catalytic systems that could selectively functionalize the C2 or C5 positions of this compound would represent a significant methodological advancement, providing rapid access to a range of substituted chiral pyrrolidines.

While no specific reagents or methodologies are currently based on this compound, its potential for such development remains an open area for investigation.

Potential in the Design of Advanced Materials (e.g., Polymerizable Monomers, Chiral Materials)

The incorporation of chiral units into polymers is a powerful strategy for creating advanced materials with unique optical, electronic, and recognition properties. researchgate.net this compound, as a stable chiral molecule, could serve as a monomer or a precursor to a monomer for the synthesis of chiral polymers.

For instance, functionalization of the phenyl ring with a polymerizable group, such as a vinyl or styryl moiety, would yield a chiral monomer that could be polymerized using various techniques like free radical or controlled radical polymerization. specificpolymers.com The resulting polymer would possess a chiral pendant group, which could induce a helical conformation in the polymer backbone, leading to materials with strong chiroptical properties. Such chiral polymers have potential applications in enantioselective separations, asymmetric catalysis, and as chiral recognition elements in sensors. researchgate.net

The synthesis of chiral materials is not limited to polymers. Chiral small molecules can be used to template the growth of inorganic nanomaterials, imparting chirality to the resulting structures. waldecklab.com For example, chiral ligands have been used to synthesize chiral perovskite nanocrystals and chiral metal oxide thin films. waldecklab.com The this compound molecule could potentially be used in a similar fashion, where its stereocenters direct the formation of chiral inorganic materials with interesting electronic and optical properties.

The table below outlines potential routes to advanced materials incorporating the this compound scaffold.

| Material Type | Synthetic Approach | Potential Properties | Potential Applications |

| Chiral Polymer | Polymerization of a functionalized monomer derivative. | High optical rotation, circular dichroism. | Chiral stationary phases for chromatography, asymmetric catalysis. |

| Chiral Metal-Organic Framework (MOF) | Use as a chiral linker in MOF synthesis. | Enantioselective adsorption, asymmetric catalysis. | Enantioselective separations, heterogeneous catalysis. |

| Chiral Nanoparticle Surface Ligand | Capping inorganic nanoparticles during synthesis. | Chiroptical properties (e.g., circular dichroism in the plasmon resonance). | Chiral sensing, spintronics. |

While these applications are currently speculative for this compound itself, they are based on established principles in materials chemistry and highlight the potential of this and related chiral molecules in the design of next-generation functional materials.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine could focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives that are less toxic and more environmentally benign.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing. Future studies on the synthesis of this compound could explore:

Improved Safety: The small reaction volumes in flow reactors can mitigate the risks associated with highly reactive or hazardous intermediates.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity.

Scalability: Flow chemistry allows for easier and more predictable scaling of production from laboratory to industrial quantities.

Automation: Integrating automated systems can enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes.

Exploration of Novel Reactivity and Catalytic Applications

The unique structural features of this compound, including the sulfonyl group and the chiral center at the 3-position of the pyrrolidine (B122466) ring, suggest potential for its use in catalysis. Future research could investigate:

Asymmetric Catalysis: The chiral nature of the molecule could be exploited in the development of new catalysts for stereoselective reactions.

Organocatalysis: The pyrrolidine scaffold is a common motif in organocatalysts, and modifications of the sulfonyl group could tune its catalytic activity.

Ligand Development: The compound could serve as a ligand for metal-based catalysts, influencing their reactivity and selectivity.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules. For this compound, these methods could be used to:

Predict Physicochemical Properties: In silico methods can estimate properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Model Biological Activity: Computational docking studies could predict the binding affinity of the compound to various biological targets.

Guide Synthesis: Quantum mechanical calculations can help in understanding reaction mechanisms and predicting the feasibility of new synthetic routes.

Establish Structure-Activity Relationships (SAR): By modeling variations of the core structure, researchers can identify key molecular features responsible for desired properties.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(Isopropylsulfonyl)-3-phenylpyrrolidine?

Synthesis optimization requires precise control of reaction temperature (e.g., 0–50°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours). Evidence from analogous pyrrolidine sulfonylation reactions highlights the necessity of these parameters to maximize yield (>70%) and purity (>95%) . For reproducibility, employ Design of Experiments (DOE) methodologies to systematically vary factors like stoichiometry and catalyst loading, reducing trial-and-error approaches .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and High-Resolution Mass Spectrometry (HRMS) are indispensable. For example, ¹H NMR should resolve characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and isopropylsulfonyl group signals (δ 1.2–1.4 ppm for methyl groups). Comparative analysis with computational spectral predictions (e.g., density functional theory) enhances validation .

Q. How can researchers mitigate solubility challenges during in vitro assays for this compound?

Pre-formulation studies using co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers are recommended. For analogs like 3-(4-fluorophenyl)pyrrolidine, solubility in aqueous buffers improved via pH adjustment (e.g., phosphate buffer at pH 7.4), with stability monitored via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the reaction pathways and intermediates in synthesizing this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) coupled with reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) enable mapping of transition states and intermediates. Institutions like ICReDD utilize these methods to design reactions with >80% atom economy, validated through kinetic isotope effect studies .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?

Contradictions often arise from conformational flexibility or dynamic processes. Advanced NMR techniques (e.g., 2D NOESY, variable-temperature NMR) clarify spatial arrangements. For example, in 3-(trifluoromethyl)pyrrolidine derivatives, NOE interactions between the sulfonyl group and phenyl ring confirmed a specific chair conformation .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) of this compound in pharmacological studies?

Combine molecular docking (e.g., AutoDock Vina) with in vitro assays targeting receptors like NMDA or σ-1. For analogs such as 3-fluorophenylpyrrolidine derivatives, IC₅₀ values correlated with electronic effects of substituents (e.g., fluorination increased binding affinity by 2-fold) .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

Immobilized catalysts (e.g., Pd/C or zeolites) reduce metal leaching and enable continuous-flow reactors. In studies on similar sulfonylation reactions, zeolite-based systems achieved >90% yield with 5 recyclability cycles, minimizing waste .

Methodological Considerations

- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to prioritize variables like solvent polarity and nucleophile strength, reducing experiments by 50% while retaining statistical significance .

- Data Validation : Cross-reference experimental spectra with computational predictions (e.g., Gaussian 16) and crystallographic data (CCDC entries) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.